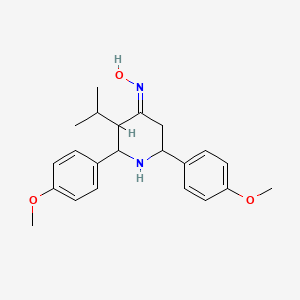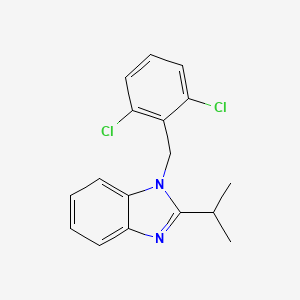
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. In
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has some limitations. It is insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Finally, research could focus on developing new analogs of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide with improved solubility and bioavailability.
合成方法
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be synthesized through a multistep reaction starting from 3,4-dimethoxyaniline and 4-isobutylbenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then reacted with sodium methoxide to yield N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. The yield of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has also been studied for its potential anti-inflammatory and analgesic effects.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)11-14-5-8-16(9-6-14)24(20,21)19-15-7-10-17(22-3)18(12-15)23-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWKEGAGLVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)

![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)